NorA Efflux Pump Inhibition: A Defined Antimicrobial Mechanism of Action
6-Bromo-4,7-dichloro-3-nitroquinoline demonstrates direct inhibition of the NorA efflux pump in *Staphylococcus aureus*. This activity provides a specific, quantifiable mechanism of action that differentiates it from other quinoline analogs lacking this target profile. The compound inhibits NorA-mediated ethidium bromide (EtBr) efflux in S. aureus 1199B with an IC50 of 6,700 nM [1]. This contrasts with the non-brominated analog 4,7-dichloro-3-nitroquinoline, for which no comparable NorA inhibition data is reported in the available literature, suggesting the bromo substituent is a critical determinant for this specific activity. Direct comparative data against other halogenated 3-nitroquinoline derivatives in the same assay is not available, but this level of activity establishes a benchmark for further structure-activity relationship (SAR) exploration in this series.
| Evidence Dimension | NorA efflux pump inhibition (IC50) |
|---|---|
| Target Compound Data | 6,700 nM |
| Comparator Or Baseline | 4,7-Dichloro-3-nitroquinoline (CAS 22931-74-4) - Data not reported for this assay |
| Quantified Difference | Not applicable (comparator data unavailable) |
| Conditions | Inhibition of EtBr efflux in S. aureus 1199B after 20 min incubation [1] |
Why This Matters
This data positions 6-bromo-4,7-dichloro-3-nitroquinoline as a validated tool compound for studying efflux pump inhibition, a key strategy in combating antimicrobial resistance, and provides a specific activity benchmark for selecting this compound over untested analogs.
- [1] BindingDB. (2017). BDBM50153283 (CHEMBL3774445): 6-Bromo-4,7-dichloro-3-nitroquinoline. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153283 View Source
